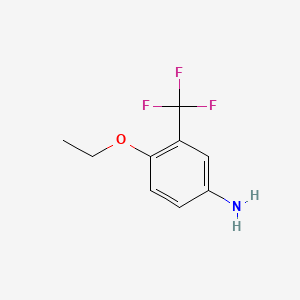

4-Ethoxy-3-(trifluoromethyl)aniline

Description

Structural Context and Significance within Fluorinated Aromatic Amines

4-Ethoxy-3-(trifluoromethyl)aniline belongs to the class of fluorinated aromatic amines, a group of compounds that have become increasingly important in chemical synthesis and materials science. alfa-chemistry.com The structure is characterized by a central benzene (B151609) ring with an amine group (-NH₂), an ethoxy group (–OCH₂CH₃) at the 4-position, and a trifluoromethyl group (–CF₃) at the 3-position. This specific arrangement of substituents creates a polarized aromatic system that significantly influences the compound's reactivity and physical properties.

The presence of fluorine-containing groups, such as the trifluoromethyl moiety, is a hallmark of this class of molecules. The incorporation of fluorine can enhance metabolic stability and alter the basicity of the amine group, making these compounds valuable for developing new molecules with specific functionalities. alfa-chemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2713-74-8 scbt.com |

| Molecular Formula | C₉H₁₀F₃NO scbt.com |

| Molecular Weight | 205.18 g/mol bldpharm.com |

| Predicted XlogP | 2.5 uni.lu |

This data is compiled from publicly available chemical databases and is intended for informational purposes only.

Role of the Trifluoromethyl Moiety in Modulating Chemical and Biological Properties

The trifluoromethyl (-CF₃) group is a key determinant of the chemical and biological behavior of this compound. This group is strongly electron-withdrawing, which has several important consequences. tcichemicals.com Firstly, it significantly reduces the basicity of the aniline (B41778) nitrogen, a property that can be finely tuned by such substitutions. chinesechemsoc.orgchinesechemsoc.org

Secondly, the trifluoromethyl group enhances the lipophilicity of the molecule. mdpi.com This increased affinity for non-polar environments can influence how the molecule interacts with biological membranes and receptor binding sites. chinesechemsoc.orgmdpi.com Furthermore, the high metabolic stability of the C-F bond means that the trifluoromethyl group is resistant to oxidative metabolism, a desirable trait in the design of more robust molecules for various applications. mdpi.com The steric bulk of the trifluoromethyl group can also play a role in directing the outcomes of chemical reactions and influencing the conformational preferences of the molecule.

Overview of Research Domains Utilizing this compound

The distinct properties of this compound have made it a valuable tool in several areas of scientific research:

Medicinal Chemistry: As a fluorinated building block, this compound is utilized in the synthesis of more complex molecules with potential therapeutic applications. ossila.com The trifluoromethyl group is a common feature in many pharmaceuticals, and starting materials like this aniline derivative are crucial for their synthesis. chinesechemsoc.orgbohrium.com Researchers in drug discovery use such compounds to explore structure-activity relationships and to develop new chemical entities. ossila.com

Materials Science: The electronic properties imparted by the trifluoromethyl group make this and similar compounds of interest in the development of novel organic electronic materials. tcichemicals.com The electron-withdrawing nature of the -CF₃ group can be exploited to tune the electronic characteristics of π-conjugated systems, which are fundamental to the function of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Organic Synthesis: In a broader sense, this compound serves as a versatile reagent in organic synthesis. It can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the creation of a diverse range of derivatives. Its use as a substrate helps in studying the mechanisms of amine and aniline-related reactions. ossila.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIGBJRRAPBODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424540 | |

| Record name | 4-ethoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-74-8 | |

| Record name | 4-ethoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Ethoxy 3 Trifluoromethyl Aniline and Derivatives

Novel Approaches for the Introduction of the Ethoxy and Trifluoromethyl Groups

The introduction of the trifluoromethyl (CF₃) group, known for enhancing metabolic stability and bioavailability, is a focal point of synthetic innovation. Modern methods have moved beyond harsh traditional fluorination techniques.

Trifluoromethylation: Direct C-H trifluoromethylation of anilines has emerged as a powerful strategy. Ruthenium-catalyzed ortho-selective C-H trifluoromethylation allows for the direct functionalization of aniline (B41778) derivatives without the need for protecting groups, using readily available reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl bromide (CF₃Br). nih.gov Another approach involves an iron-catalyzed, picolinamide-assisted C-H functionalization at the ortho position, which proceeds under UV irradiation. rsc.org This method utilizes Langlois' reagent (sodium triflinate) as the CF₃ source and acetone (B3395972) as both a solvent and a radical initiator. rsc.org Furthermore, metal-free strategies using trifluoromethyl hypervalent iodine reagents in hexafluoroisopropanol (HFIP) have been developed, showcasing a different mode of reactivity and high selectivity. rsc.org

Ethoxylation: The ethoxy group is typically introduced via the Williamson ether synthesis on a precursor molecule, or more commonly, the synthesis starts with a commercially available ethoxy-substituted precursor like p-phenetidine (B124905) (4-ethoxyaniline). nih.gov For instance, a synthetic route might involve the trifluoromethylation of 4-ethoxyaniline. Alternatively, a process starting with a phenol (B47542) involves its conversion to the corresponding aniline derivative. google.com

Catalytic Systems in the Synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline

Catalysis is central to the efficient synthesis of complex anilines. Palladium and Lewis acid catalysts are particularly prominent in these synthetic routes.

A primary method for synthesizing anilines is the reduction of the corresponding nitroarenes. Palladium-on-carbon (Pd/C) is a widely used and highly efficient catalyst for the hydrogenation of a nitro group to a primary amine. For the synthesis of a substituted aniline like 4-chloro-3-(trifluoromethyl)aniline, the precursor nitro compound is hydrogenated under a hydrogen atmosphere at room temperature. This process is known for its high yield and the reusability of the catalyst, which aligns with green chemistry principles.

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms the crucial carbon-nitrogen bond by coupling an aryl halide or triflate with an amine. acs.org This method offers an alternative route that bypasses the need for nitro intermediates.

| Reaction Type | Catalyst System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitro Group Reduction | 10% Pd-C | 4-chloro-3-(trifluoromethyl)nitrobenzene | H₂, Methanol, Room Temp. | 94% | |

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | 4-chloro-3-(trifluoromethyl)benzene | Ammonia, Cs₂CO₃, Toluene, 110°C | 68% | |

| Carbonylative Cyclization | Pd(OAc)₂ | o-Iodoanilines and Alkynes | CO, Acetonitrile, 100°C | Moderate to Good | nih.gov |

Lewis acids are instrumental in activating substrates and catalyzing functionalization reactions on the aniline ring. They can promote selective ortho-C-alkylation of anilines with alkenes, a transformation that is challenging to control otherwise. acs.org For example, a combination of a Calcium(II) Lewis acid and hexafluoroisopropanol (HFIP) as a solvent enables the selective hydroarylation of alkenes with anilines. acs.org

Lewis acids like silver triflate (AgOTf) can also catalyze Friedel-Crafts-type reactions between anilines and glyoxylates to produce diarylmethanes. acs.orgresearchgate.net In organotransition metal catalysis, Lewis acids can act as co-catalysts, enhancing reactivity and selectivity by interacting with the catalyst or the substrate. rsc.org This cooperative catalysis is crucial for activating strong chemical bonds, such as C-H and C-C bonds, enabling new synthetic pathways. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. Key aspects include the use of less hazardous solvents, recovery and reuse of materials, and energy efficiency.

In the synthesis of related anilines, catalytic hydrogenation with Pd/C is considered a green method due to the high efficiency and the ability to recover and reuse the catalyst, with recovery rates exceeding 95%. Solvent choice is also critical; using solvents like ethanol, which can be distilled and reused, can reduce waste by over 70%.

Recent innovations include one-pot cascade reactions that minimize intermediate purification steps, thus reducing solvent use and waste. A method developed for aniline synthesis starts from non-aromatic precursors (a cyclohexanone (B45756) and an amine) and uses a combination of an iridium photocatalyst and a cobalt redox catalyst to form the aromatic ring at near room temperature, achieving high yields in a single step. acs.org Furthermore, biocatalysis, using enzymes for reactions like reductive amination or enantioselective synthesis of α-trifluoromethyl amines, represents a significant advancement in green synthesis, offering high selectivity under mild conditions. acs.orgacademie-sciences.fr

| Approach | Example | Green Advantage | Reference |

|---|---|---|---|

| Catalyst Recycling | Pd/C in hydrogenation | >95% catalyst recovery and reuse. | |

| Solvent Recovery | Ethanol as a recrystallization solvent | Reduces waste by over 70%. | |

| Photocatalysis | Iridium/Cobalt dual catalyst system | One-pot reaction at room temperature, fewer steps. | acs.org |

| Biocatalysis | Engineered enzymes for N-H bond insertion | High enantioselectivity under mild aqueous conditions. | acs.org |

Scalable Synthetic Routes and Process Optimization for Research Quantities

Scaling a synthesis from the laboratory bench to produce research-level quantities (gram to kilogram scale) presents unique challenges, including reagent handling, heat management, and product purification. A common scalable route for halogenated trifluoromethyl anilines involves a multi-step process: nitration of a starting material like 1-chloro-2-(trifluoromethyl)benzene, followed by catalytic hydrogenation to reduce the nitro group, and finally, salt formation to improve stability and handling. google.com

Iii. Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The -NH₂ group is a powerful activating substituent and an ortho, para-director. byjus.com Similarly, the -OCH₂CH₃ group is also an activating ortho, para-director. Conversely, the -CF₃ group is a strong deactivating substituent and a meta-director.

The positions on the aromatic ring are influenced as follows:

Positions 2 and 6: These are ortho to the powerful activating amino group and meta to the deactivating trifluoromethyl group.

Position 5: This is ortho to the activating ethoxy group but meta to the amino group.

Position 4: This position is occupied by the ethoxy group.

The activating effect of the amino group is generally dominant, making positions 2 and 6 the most probable sites for electrophilic attack. The convergence of the ortho-directing influence of the amino group and the meta-directing influence of the trifluoromethyl group strongly favors substitution at these positions. The high activation provided by the amino and ethoxy groups can sometimes lead to multiple substitutions, particularly in reactions like halogenation. byjus.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (an acetanilide) before carrying out the substitution. For anilines bearing electron-withdrawing groups, electrophilic substitution tends to occur at the ortho position relative to the amino group. beilstein-journals.org

Nucleophilic Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a wide range of reactions.

The amino group of 4-ethoxy-3-(trifluoromethyl)aniline readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is fundamental in synthetic chemistry, often employed as a protective strategy to reduce the activating influence of the amino group and prevent unwanted side reactions during electrophilic substitution on the aromatic ring. byjus.com

While direct N-alkylation with alkyl halides can occur, it may lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation. It is important to note that Friedel-Crafts alkylation reactions are generally not feasible for anilines, as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.org

The nucleophilic amino group can condense with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. bepls.com This reaction typically proceeds via a nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then undergoes dehydration to yield the imine. The reaction is often catalyzed by acid. nih.gov

Furthermore, condensation with 1,2-dicarbonyl compounds can lead to the formation of heterocyclic structures. For instance, the reaction of substituted anilines with appropriate dicarbonyls is a key step in synthesizing quinoxaline (B1680401) derivatives, which are prevalent in medicinal chemistry. chemicalbook.comchemicalbook.com

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group exerts a powerful influence on the reactivity of the aniline (B41778) molecule. Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms (a negative inductive effect, or -I effect), has two primary consequences:

Deactivation of the Aromatic Ring : The -CF₃ group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic. This deactivation slows the rate of electrophilic aromatic substitution compared to unsubstituted aniline or phenetole (B1680304) (ethoxybenzene).

Reduced Basicity of the Amino Group : By pulling electron density away from the amino group, the -CF₃ group makes the nitrogen's lone pair less available to accept a proton. Consequently, this compound is a weaker base than anilines that lack a strong electron-withdrawing group.

Despite its deactivating character, the -CF₃ group directs incoming electrophiles to the positions meta to itself (positions 2 and 6), which complements the ortho-directing effect of the primary amino group.

Reaction Pathways for Derivatization and Functionalization

The unique reactivity of this compound allows for diverse derivatization strategies, making it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.

Diazotization and Subsequent Reactions : The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (usually generated in situ from NaNO₂ and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can be substituted by a wide array of functional groups through reactions like the Sandmeyer or Schiemann reactions. This pathway allows for the introduction of halogens, cyano, hydroxyl, and fluoro groups onto the aromatic ring.

Heterocycle Formation : As mentioned, condensation reactions with dicarbonyl compounds or other suitable bifunctional reagents provide a direct route to various heterocyclic systems. researchgate.net

Cross-Coupling Reactions : The aniline moiety can participate in modern cross-coupling reactions, such as the Buchwald-Hartwig amination, typically reacting with an aryl halide to form a diarylamine. The electronic properties conferred by the ethoxy and trifluoromethyl groups can influence catalyst selection and reaction efficiency.

Oxidative and Reductive Transformation Mechanisms

Anilines are generally susceptible to oxidation. Depending on the oxidant and reaction conditions, this compound can be oxidized to form nitroso, nitro, or azoxy derivatives. Strong oxidation can potentially lead to ring-opening or the formation of quinone-like structures. The presence of the electron-withdrawing -CF₃ group, however, makes the ring slightly more resistant to oxidation compared to highly activated anilines.

Regarding reduction, the aniline functional group is already in a reduced form. The trifluoromethyl group is exceptionally stable and highly resistant to chemical reduction. cas.cn Typical catalytic hydrogenation methods used to reduce nitro groups to anilines will not affect the -CF₃ group. Therefore, reductive transformations are primarily relevant to the synthesis of the title compound from its nitroaromatic precursor, 4-ethoxy-2-nitrobenzotrifluoride, rather than its subsequent reactions.

Iv. Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block in Pharmaceutical Chemistry Research

The fluorinated aniline (B41778) derivative, 4-Ethoxy-3-(trifluoromethyl)aniline, serves as a critical structural motif in the development of new therapeutic agents. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates, which are crucial pharmacokinetic properties.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound and its close analogs are fundamental starting materials in the synthesis of a variety of active pharmaceutical ingredients (APIs). ossila.com Its structure is incorporated into more complex molecules designed to exhibit specific therapeutic effects. For instance, research into antirheumatic drugs has utilized the related compound, 4-methoxy-3-(trifluoromethyl)aniline, as a key reagent in the synthesis of a novel 4,5-dihydro-1,2-oxazole-5-carboxamide derivative. rrpharmacology.ru This highlights the role of such anilines as foundational components in constructing complex APIs. The synthesis of these APIs often involves multi-step processes where the aniline derivative is introduced to build the core structure of the final drug molecule. rrpharmacology.ru

Design and Synthesis of Novel Drug Candidates

The unique electronic properties and steric profile of this compound make it an attractive scaffold for the design of new drug candidates. Medicinal chemists utilize this building block to create libraries of compounds for screening against various biological targets. A notable example is in the development of kinase inhibitors, a significant class of anticancer drugs. mdpi.comnih.gov Researchers have synthesized novel 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors, a key enzyme in cell signaling pathways often dysregulated in cancer. mdpi.com The synthesis strategy involved the creation of a benzimidazole (B57391) core from a precursor related to this compound. mdpi.com Similarly, derivatives of 4-anilinoquinazoline (B1210976) have been designed and synthesized as potential anticancer agents, demonstrating significant cytotoxic activity against human carcinoma cell lines. ijcce.ac.ir

Exploration of Biological Activities of Derivatives (e.g., antibacterial, antifungal, anticancer)

Derivatives synthesized from this compound have shown promise across a spectrum of biological activities. The incorporation of the trifluoromethylphenyl moiety is a known strategy to enhance the potency of bioactive molecules. researchgate.net

Antibacterial Activity: Salicylanilide-based peptidomimetics that include a 4-(trifluoromethyl)aniline (B29031) fragment have demonstrated significant antibacterial activity. mdpi.com Studies have shown these derivatives to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. mdpi.com Thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl group are also recognized for their potent inhibitory effects on Gram-positive pathogens. researchgate.net

Antifungal Activity: The development of novel antifungal agents has also utilized this chemical scaffold. mdpi.com Quinazoline derivatives and pyrazole (B372694) carboxamides are among the classes of compounds synthesized that exhibit notable antifungal properties. mdpi.commdpi.com The lipophilicity imparted by alkoxy and trifluoromethyl groups can enhance the ability of these compounds to penetrate fungal cell membranes.

Anticancer Activity: Preliminary research indicates that this compound itself may possess anticancer properties by inducing apoptosis and disrupting the cell cycle in cancer cell lines. Furthermore, a wide range of its derivatives has been investigated for cytotoxic effects. Acridine/acridone analogues and 4-methylbenzamide (B193301) derivatives containing the trifluoromethyl aniline fragment have shown high activity against various cancer cell lines, including leukemia and epidermoid carcinoma. nih.govijcce.ac.irrsc.org

Table 1: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Salicylanilide Peptidomimetics | Antibacterial | Staphylococcus aureus (MRSA) | mdpi.com |

| Thiourea Derivatives | Antibacterial | Gram-positive pathogens | researchgate.net |

| Quinazoline Derivatives | Antifungal, Anticancer | Fusarium moniliforme, A431 cells | ijcce.ac.irmdpi.com |

| 4-Methylbenzamide Derivatives | Anticancer | K562, HL-60 (Leukemia) | nih.gov |

| Phenazine Derivatives | Anticancer | Cytotoxicity screening | acs.org |

Investigation of Enzyme Interactions and Metabolic Pathways

Understanding how a drug molecule interacts with enzymes and is metabolized by the body is fundamental to drug development. This compound and its derivatives are used as tools to study these processes. The trifluoromethyl group enhances lipophilicity, which can facilitate interactions with biological targets like enzymes and receptors. smolecule.comsmolecule.com

Studies have investigated how analogues interact with metabolic enzymes such as Cytochrome P450 (CYP) systems, for example, the CYP2B family. acs.org Research on the metabolism of the related compound 4-trifluoromethoxyaniline in rats revealed that the trifluoromethoxy group is metabolically stable, a desirable trait in drug design. nih.gov In other studies, derivatives of this compound have been designed as specific enzyme inhibitors, such as PI3Kα inhibitors, with molecular docking studies used to model the precise interactions within the enzyme's active site. mdpi.com

Intermediate in Agrochemical Development Research

The properties conferred by the fluorine atoms in this compound are also highly valued in the agrochemical industry. semanticscholar.org The trifluoromethyl group is a key feature in many modern pesticides, as it is strongly electron-withdrawing and can enhance the biological efficacy of the molecule. semanticscholar.org

Synthesis of Next-Generation Herbicides and Fungicides

This compound serves as an important intermediate in the synthesis of advanced herbicides and fungicides. smolecule.com The ethoxy group can improve soil mobility, while the fluorine atoms contribute to resistance against microbial degradation in the environment.

A prominent example is the synthesis of Penoxsulam, a broad-spectrum herbicide used for weed control in rice cultivation. researchgate.net The manufacturing process for Penoxsulam, a triazolopyrimidine sulfonamide, can utilize 4-nitro-2-(trifluoromethyl)aniline as a key starting material, which is structurally very similar to the target compound. researchgate.net Additionally, pyrazole carboxamide derivatives, which can be synthesized from trifluoromethyl aniline precursors, are being explored for their potent fungicidal activity against various plant pathogens. mdpi.com

Enhancing Target Specificity and Efficacy in Agrochemical Research

In the field of agrochemical research, the development of active ingredients with high efficacy and target specificity is paramount for creating safer and more effective products. rsc.org The trifluoromethyl (CF3) group is a key functional group in many modern agrochemicals due to its ability to enhance properties like metabolic stability and binding affinity to target enzymes. semanticscholar.orgacs.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, which is a critical factor in its biological activity. semanticscholar.org

This compound serves as a crucial intermediate for the synthesis of complex agrochemicals. Its structure is incorporated into larger molecules designed to act as potent herbicides, insecticides, or fungicides. For instance, trifluoromethyl-substituted phenyl moieties are found in several classes of herbicides that inhibit critical biological pathways in weeds, such as phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. acs.org The specific substitution pattern of this compound allows chemists to fine-tune the structure-activity relationship of a potential agrochemical, optimizing its interaction with the intended biological target while minimizing off-target effects. rsc.orgacs.org The synthesis of trifluoromethylpyridine derivatives, which are key components in numerous crop protection products, often starts from building blocks like substituted anilines. semanticscholar.org

Functional Material Science Research Applications

The distinct properties of this compound make it a valuable precursor in materials science, where it is used to construct polymers, dyes, and electronic materials with tailored functionalities.

This compound is a precursor for synthesizing electroactive polymers, such as poly(o-ethoxyaniline), which can be incorporated into advanced coatings for corrosion protection. researchgate.net When used in nanocomposite coatings, these aniline-based polymers provide a synergistic protective effect. This includes not only creating a physical barrier that limits the diffusion of corrosive agents like oxygen and water but also imparting a redox catalytic capability. researchgate.net This electroactive property can help promote the formation of a stable, passive metal oxide layer on the substrate, significantly retarding the corrosion process. researchgate.net Polyimides derived from aniline-based structures have also been explored for their anticorrosion properties. researchgate.net

Table 1: Effect of Electroactive Polymer on Corrosion Resistance

| Coating Type | Protective Mechanism | Relative Corrosion Resistance (Illustrative) |

|---|---|---|

| Standard Epoxy Coating | Passive Barrier | Good |

| Epoxy with Electroactive Polyaniline-based Nanocomposite | Passive Barrier + Redox Catalysis (Passivation) | Excellent |

In the field of organic electronics, materials with precisely controlled electronic properties are essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). epo.org this compound serves as a foundational building block for synthesizing such materials. bldpharm.combldpharm.com The combination of an electron-donating group (ethoxy) and an electron-withdrawing group (trifluoromethyl) on the same aromatic ring is a common design strategy for creating donor-acceptor molecules. researchgate.net This intramolecular charge-transfer character is crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's optical and electronic properties, such as the color of emission in an OLED or the efficiency of charge generation in a solar cell. researchgate.netacs.org The trifluoromethyl group, in particular, is noted for its ability to positively influence the electronic and optical properties of π-conjugated systems. theses.cz

Table 2: Influence of Functional Groups on Electronic Properties for Organic Electronics

| Functional Group | Electronic Effect | Impact on Material Properties |

|---|---|---|

| Ethoxy Group (-OCH2CH3) | Electron-Donating | Raises HOMO level, can influence solubility |

| Trifluoromethyl Group (-CF3) | Strongly Electron-Withdrawing | Lowers LUMO level, enhances electron affinity and stability. theses.cz |

| Aniline Group (-NH2) | Electron-Donating / Site for further reaction | Enables polymerization and attachment to other molecular fragments |

The development of organic semiconductors relies on creating materials where charge can move efficiently. This often requires molecules to pack in an ordered fashion. This compound can be used to synthesize molecules that self-assemble into highly organized supramolecular structures. researchgate.net For example, the aniline group can be converted into other functional groups, like amides or sulfonamides, which are capable of forming strong intermolecular hydrogen bonds. researchgate.net These interactions can guide the molecules to form well-defined assemblies, such as columns or sheets, which are beneficial for charge transport. researchgate.netacs.org Such self-assembling systems are being investigated for applications in field-effect transistors and other electronic devices. theses.cz Furthermore, derivatives of this aniline can be used to build larger, cage-like or bowl-shaped supramolecular host materials, which can encapsulate other molecules and are of interest for sensing or controlled release applications. acs.org

High-performance pigments are essential for applications requiring long-term color fidelity and resistance to degradation. The incorporation of a trifluoromethyl group into dye and pigment structures is known to enhance their thermal, chemical, and photochemical stability. theses.cz this compound is a valuable precursor for creating such robust colorants. The specific electronic properties imparted by its substituents can be used to tune the absorption and emission spectra of the final dye, allowing for precise control over its color. theses.cz These specialty dyes and pigments find use in advanced applications, including automotive coatings, specialty inks, and electronic displays.

Heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound is an ideal starting material for constructing complex heterocyclic systems. ossila.com Its multiple functional groups (amine, and the activated aromatic ring) provide various reaction pathways. The aniline group can participate in cyclization reactions to form fused ring systems. For instance, similar fluorinated anilines are widely used as precursors for synthesizing bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which are important scaffolds in medicinal chemistry. ossila.com The presence of the ethoxy and trifluoromethyl groups on the ring influences the regioselectivity of these synthetic transformations, allowing for the controlled construction of elaborate molecular architectures.

Table 3: Heterocyclic Scaffolds Derivable from Aniline Precursors

| Heterocycle Class | Significance |

|---|---|

| Quinolines | Core structure in many pharmaceuticals (e.g., antimalarials, antibacterials). ossila.com |

| Benzotriazoles | Used as corrosion inhibitors, UV stabilizers, and in medicinal chemistry. ossila.com |

| Benzimidazoles | Prominent scaffold in anthelmintics and other bioactive compounds. ossila.com |

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock Theory (HFT) are the cornerstones of quantum chemical calculations for organic molecules. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. rsc.orgrsc.org HFT, while an older approximation, serves as a basis for more complex methods and is still applied, for instance, in calculating crystal packing voids.

Table 1: Common DFT Functionals and Basis Sets in Aniline (B41778) Derivative Studies

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| DFT/B3LYP | 6-31G(d) / 6-31G* | Geometry Optimization, Vibrational Frequencies |

| DFT/B3LYP | 6-311++G(d,p) | High-accuracy Energy, NMR, and Electronic Properties |

| DFT/M06 | 6-31G(d,p) | NLO Properties, Electronic Structure |

| Hartree-Fock (HF) | 6-31G* | Initial Geometry, Wavefunction for post-HF methods |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wuxiapptec.comresearchgate.net

For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. Conversely, the LUMO is often distributed over the aromatic system, and in the case of 4-Ethoxy-3-(trifluoromethyl)aniline, would be significantly influenced by the electron-withdrawing trifluoromethyl group. This distribution suggests that electronic excitations involve an intramolecular charge transfer from the ethoxy- and amino-substituted part of the ring to the trifluoromethyl-substituted region.

Computational studies on Schiff bases derived from trifluoromethyl anilines provide insight into the expected energy gap. For example, a Schiff base of 2-(trifluoromethyl)aniline (B126271) was calculated to have a HOMO-LUMO gap of 3.315 eV, while one derived from 3-(trifluoromethyl)aniline (B124266) had a gap of 4.291 eV. acs.orgsemanticscholar.org These values suggest that this compound likely possesses a significant energy gap, indicative of a relatively stable molecule.

Table 2: Example Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Schiff Base of 3-(trifluoromethyl)aniline | M06/6-31G(d,p) | -5.972 | -1.681 | 4.291 | acs.org |

| Schiff Base of 2-(trifluoromethyl)aniline | B3LYP/6-31G | - | - | 3.315 | semanticscholar.org |

Molecular Dynamics and Conformational Analysis

While quantum mechanics calculations focus on static structures, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their flexibility and conformational landscape. For a molecule like this compound, key conformational questions involve the orientation of the ethoxy and trifluoromethyl groups and the pyramidalization of the amino group.

Conformational analysis, often performed using DFT calculations, explores the potential energy surface of the molecule to identify stable conformers. Studies on substituted anilines show that the geometry of the amino group and the twist of the phenyl ring are sensitive to the electronic nature of the substituents. rsc.orguni.lu Electron-donating groups tend to decrease the twist of the aniline ring, while electron-withdrawing groups can affect the inversion barrier of the amino group. rsc.orguni.lu In this compound, the electron-donating 4-ethoxy group and the electron-withdrawing 3-trifluoromethyl group would have competing effects on the ring's electronic structure, influencing its preferred conformation. It is predicted that the amino group exists in a near-planar pyramidal form, with the planarity enhanced by the presence of electron-withdrawing substituents. rsc.orgrsc.org

Theoretical Prediction of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These indices provide a quantitative measure of the molecule's reactivity and are valuable tools within the framework of conceptual DFT. researchgate.netirjweb.com

Key reactivity descriptors are calculated using the energies of the frontier orbitals. The ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO) are used to determine the electronic chemical potential (μ), absolute electronegativity (χ), and absolute hardness (η). semanticscholar.orgijarset.com

Electronic Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is the negative of the chemical potential, χ = -μ. A higher electronegativity value indicates a better electron acceptor. ijarset.com

Chemical Hardness (η) : A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. researchgate.netijarset.com

These descriptors provide a theoretical basis for predicting how this compound will behave in chemical reactions.

Table 3: Formulas and Significance of Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Tendency of electrons to escape. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical spectra for infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy can be computed and compared with experimental data to confirm molecular structures and assign spectral bands. sciencepublishinggroup.comnih.gov

IR Spectroscopy : Vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic vibrations, such as N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and C-O stretching of the ethoxy group. scielo.org.za

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental values and are invaluable for assigning peaks in complex spectra. sciencepublishinggroup.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. acs.org For related trifluoromethylaniline derivatives, absorption maxima have been calculated to be in the range of 313-317 nm, corresponding to π-π* transitions. These calculations help in understanding the electronic transitions responsible for the observed absorptions.

By correlating these theoretically predicted spectra with experimental results, a comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.

Quantum Structure-Activity Relationship (QSAR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) models focused exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological or physicochemical properties. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govacs.org For aniline derivatives, QSAR models have been successfully developed to predict properties like lipophilicity, toxicity, and carcinogenic potential. nih.govresearchgate.netresearchgate.netnih.gov

A hypothetical QSAR study of this compound and related analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build predictive models. Key classes of descriptors relevant for this compound would include:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the electron-donating ethoxy group (-OEt) and amino group (-NH2) alongside the potent electron-withdrawing trifluoromethyl group (-CF3) create a distinct electronic profile. Relevant descriptors would include dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational angles are important, as the bulk of the ethoxy and trifluoromethyl groups can influence how the molecule interacts with a biological target.

Hydrophobicity Descriptors: These quantify the molecule's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobicity descriptor. nih.gov The presence of the trifluoromethyl group generally increases lipophilicity, while the ethoxy and amino groups have a more moderate effect.

In a typical QSAR workflow for a series of aniline derivatives including this compound, a training set of compounds with known activities would be used to develop a model using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.govresearchgate.net The predictive power of the resulting model would then be validated using an external test set of compounds.

Below is an interactive table showcasing hypothetical, yet representative, molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Descriptor Name | Predicted Value for this compound | Significance in QSAR Models |

| Hydrophobicity | XlogP3 | 3.2 | Indicates lipophilicity, affecting membrane permeability and bioavailability. |

| Electronic | Dipole Moment | ~3.5 D | Reflects the polarity and charge distribution within the molecule. |

| Electronic | HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | -0.9 eV | Relates to the molecule's ability to accept electrons. |

| Steric | Molecular Weight | 205.18 g/mol | A basic descriptor of molecular size. |

| Steric | van der Waals Volume | ~150 ų | Represents the volume occupied by the molecule. |

Note: The values in this table are illustrative and based on predictions and data from related compounds. Actual experimental or refined computational values may vary.

The insights from such QSAR models could guide the synthesis of new derivatives with enhanced activity or desired properties by suggesting modifications to the aniline scaffold. researchgate.net

Investigation of Intramolecular Charge Transfer Phenomena

The unique electronic structure of this compound, featuring both strong electron-donating and electron-withdrawing groups on the same aromatic ring, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donor (D) part of the molecule to an electron-acceptor (A) part. uchile.clresearchgate.net

In this compound, the aniline nitrogen and the para-alkoxy group act as electron donors, while the trifluoromethyl group, with its strong inductive effect, renders the benzene (B151609) ring electron-deficient, thus acting as the acceptor moiety. This D-π-A (Donor-pi bridge-Acceptor) arrangement is conducive to ICT. bohrium.com

Upon absorption of light, the molecule is promoted to an excited state. In this excited state, a transfer of electron density can occur from the electron-rich amino and ethoxy-substituted portion of the ring to the electron-deficient trifluoromethyl-substituted region. researchgate.net This charge-separated excited state is often more polar than the ground state.

The occurrence of ICT can be experimentally observed through spectroscopic techniques, particularly fluorescence spectroscopy. Key characteristics include:

Dual Fluorescence: In some cases, molecules capable of ICT exhibit dual fluorescence, with one emission band corresponding to the locally excited (LE) state and a second, red-shifted band corresponding to the ICT state. acs.orgbohrium.com

Solvatochromism: The emission spectrum of an ICT compound is highly sensitive to the polarity of the solvent. As solvent polarity increases, the more polar ICT state is stabilized to a greater extent than the LE state, leading to a significant red shift (bathochromic shift) in the fluorescence emission maximum. acs.orgbohrium.com

While direct experimental studies on the ICT properties of this compound are limited, studies on structurally related N,N-dialkyl-4-(trifluoromethyl)anilines have demonstrated clear ICT fluorescence. researchgate.net These studies show that the presence of the trifluoromethyl group is effective in creating a sufficient acceptor strength to facilitate charge transfer from the amino group. The additional electron-donating ethoxy group in this compound would be expected to further enhance the donor strength and promote the ICT process.

The investigation of ICT in this compound would involve measuring its absorption and fluorescence spectra in a range of solvents with varying polarity. The expected results are summarized in the hypothetical data table below.

| Solvent | Dielectric Constant (ε) | Expected Fluorescence Emission Maximum (λ_em) | Expected Stokes Shift (nm) |

| n-Hexane | 1.88 | ~380 nm | ~80 nm |

| Diethyl Ether | 4.34 | ~420 nm | ~120 nm |

| Tetrahydrofuran (THF) | 7.52 | ~460 nm | ~160 nm |

| Acetonitrile | 37.5 | ~510 nm | ~210 nm |

Note: This table presents expected trends based on the principles of ICT and data from analogous compounds. researchgate.net The emission maxima and Stokes shifts are illustrative.

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could complement experimental findings by modeling the electronic transitions and visualizing the charge redistribution between the ground and excited states, confirming the charge transfer character of the transitions.

Vi. Advanced Spectroscopic Characterization Methodologies for Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of "4-Ethoxy-3-(trifluoromethyl)aniline". The analysis of the vibrational modes of the molecule provides a unique fingerprint, allowing for its unambiguous identification. researchgate.netnih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies, which are then compared with the experimental data obtained from FT-IR and FT-Raman spectra. researchgate.net This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Key vibrational modes for "this compound" include the stretching and bending vibrations of the N-H bonds in the amine group, the C-H bonds of the aromatic ring and the ethoxy group, the C-N bond, the C-O-C linkage of the ethoxy group, and the C-F bonds of the trifluoromethyl group. chemicalbook.com For instance, studies on similar aniline (B41778) derivatives have identified the characteristic frequencies for these groups. scispace.com The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the trifluoromethyl group influence the vibrational frequencies of the adjacent bonds and the aromatic ring. researchgate.net

A representative, though not exhaustive, list of expected vibrational frequencies based on studies of analogous compounds is presented in the table below. nih.govacs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300-3500 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C-H Stretching (Aliphatic - Ethoxy) | 2850-2980 |

| C=C Stretching (Aromatic) | 1450-1600 |

| C-N Stretching | 1250-1350 |

| C-O-C Stretching (Ether) | 1000-1300 |

| C-F Stretching (Trifluoromethyl) | 1100-1400 |

This table provides generalized ranges. Actual peak positions for "this compound" would be determined from its specific spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of "this compound," confirming the connectivity of the atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For "this compound," distinct signals are expected for the amine (-NH₂) protons, the aromatic protons, and the ethoxy group (-OCH₂CH₃) protons. The splitting patterns (e.g., triplets, quartets) arise from spin-spin coupling between adjacent protons and provide direct evidence of the connectivity. unito.itchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. The carbon attached to the electron-withdrawing trifluoromethyl group will be significantly deshielded and appear at a higher chemical shift, while the carbon attached to the electron-donating ethoxy group will be shielded. unito.itrsc.org

The following table summarizes the expected NMR data for "this compound" based on available information for closely related structures. unito.itrsc.orgchemicalbook.com

| NMR Type | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -NH₂ | Variable, broad singlet | s |

| ¹H NMR | Aromatic-H | ~6.7 - 7.5 | m |

| ¹H NMR | -OCH₂- | ~4.0 | q |

| ¹H NMR | -CH₃ | ~1.4 | t |

| ¹³C NMR | Aromatic C-NH₂ | ~140-150 | - |

| ¹³C NMR | Aromatic C-O | ~150-160 | - |

| ¹³C NMR | Aromatic C-CF₃ | ~120-130 (with C-F coupling) | q |

| ¹³C NMR | Aromatic C-H | ~115-125 | - |

| ¹³C NMR | -CF₃ | ~120-125 (quartet) | q |

| ¹³C NMR | -OCH₂- | ~64 | - |

| ¹³C NMR | -CH₃ | ~15 | - |

s = singlet, t = triplet, q = quartet, m = multiplet. Predicted values are approximate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of "this compound" and offers insights into its structure through the analysis of its fragmentation patterns. libretexts.orgyoutube.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molar mass of the compound. scbt.com For "this compound" (C₉H₁₀F₃NO), the expected monoisotopic mass is approximately 205.07 g/mol . scbt.comuni.lu

Under electron ionization (EI), the molecule fragments in a predictable manner. The presence of heteroatoms like nitrogen and oxygen, as well as the robust trifluoromethyl group, influences the fragmentation pathways. msu.edu Common fragmentation patterns for anilines and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). libretexts.orgmsu.edu

Key expected fragments for "this compound" would include the loss of the ethyl group from the ethoxy moiety, and potentially the loss of the entire ethoxy group or the trifluoromethyl group. The relative abundance of these fragment ions helps to piece together the molecular structure. youtube.com

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | ~205 | Molecular Ion |

| [M - CH₃]⁺ | ~190 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | ~176 | Loss of an ethyl radical (α-cleavage at ether) |

| [M - OCH₂CH₃]⁺ | ~160 | Loss of an ethoxy radical |

| [M - CF₃]⁺ | ~136 | Loss of a trifluoromethyl radical |

This table presents a hypothetical fragmentation pattern. Actual fragmentation is determined experimentally.

Electronic Spectrophotometry (UV-Vis) and Time-Dependent DFT (TD-DFT) for Electronic Transitions

Electronic spectrophotometry, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within "this compound". The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). tandfonline.comdoi.org

The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are influenced by the substituents. The electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group can cause shifts in the absorption maxima compared to unsubstituted aniline. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful computational tool used to predict the electronic absorption spectra of molecules. doi.orgscience.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with the experimental UV-Vis spectrum, aiding in the assignment of the observed absorption bands. doi.orgscience.gov The calculated HOMO-LUMO energy gap from DFT studies also provides insight into the electronic reactivity and the energy of the lowest electronic transition. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding. jst.go.jp

Vii. Environmental Fate and Degradation Pathways Research

Investigation of Environmental Persistence and Transformation Products

Persistence is a key factor in determining the potential for long-term environmental exposure. The stability of the carbon-fluorine bond often contributes to the environmental persistence of fluorinated compounds. researchgate.net Research into the degradation of these molecules focuses on identifying pathways that can break them down and the resulting transformation products.

Photodegradation, or the breakdown of molecules by light, is a significant degradation pathway for many organic pollutants. For aniline-type compounds, this can involve several mechanisms. Studies on the herbicide trifluralin, which shares the trifluoromethylaniline structure, show that photodegradation can proceed through N-dealkylation (removal of an alkyl group from the nitrogen atom) and cyclization reactions. nih.gov The specific pathway taken can be influenced by the solvent and the presence of dissolved oxygen, which tends to accelerate dealkylation. nih.gov

For example, the photodegradation of the related herbicide fluometuron (B1672900), which also contains a trifluoromethylaniline moiety, has been shown to involve demethylation and hydroxylation of the aromatic ring. amazonaws.com The exact transformation products can vary depending on the constituents of the water, such as the presence of nitrates or organic matter which can act as photosensitizers. amazonaws.com Common photoproducts of a related compound, N,N-di-n-propyl-2,6-dinitro-4-trifluoromethylaniline, include N-n-propyl-2,6-dinitro-4-trifluoromethylaniline, 2-ethyl-7-nitro-5-trifluoromethyl-1H-benzimidazole 3-oxide, and 2,6-dinitro-4-trifluoromethylaniline. nih.govrsc.org

Biodegradation is the breakdown of organic matter by microorganisms, a critical process for the natural attenuation of pollutants. While many aniline (B41778) compounds are biodegradable, the presence of halogens like fluorine can significantly impact the rate and feasibility of this process. nih.govnih.gov The high strength of the carbon-fluorine bond makes fluorinated compounds generally more resistant to microbial attack than their chlorinated or brominated counterparts. researchgate.net

Studies on fluoroanilines under aerobic (oxygen-present) conditions have shown that the time required for microbial cultures to adapt and degrade the compounds increases with the number of fluorine substitutions. nih.gov For instance, the maximum specific degradation rates were observed to decrease as the number of fluorine atoms on the aniline ring increased from one to three. nih.gov

The typical aerobic degradation pathway for anilines and haloanilines involves dioxygenase enzymes that convert the aniline to a catechol, which is then further broken down via ring cleavage. frontiersin.orgnih.gov Under anaerobic (oxygen-absent) conditions, a different pathway has been identified for halogenated anilines, involving an initial reductive deamination step, where the amino group (-NH₂) is removed to form a dihalobenzene intermediate. oup.comoup.com

Factors Influencing Fluoroaniline Biodegradation

| Factor | Observation | Reference |

|---|---|---|

| Degree of Fluorination | Increased fluorine substitution leads to longer enrichment times for degrading microbial cultures and lower maximum degradation rates. | nih.gov |

| Oxygen Availability | Aerobic degradation often proceeds via catechol formation, while anaerobic pathways can involve reductive deamination. | frontiersin.orgnih.govoup.com |

| Microbial Community | Enrichment with fluoroanilines leads to the formation of unique bacterial communities, with microbial diversity decreasing as fluorine substitution increases. | nih.gov |

Sorption and Distribution in Environmental Compartments

Sorption describes how a chemical binds to particles in soil and sediment. This process significantly influences a pollutant's mobility, bioavailability, and persistence. Chemicals that sorb strongly to soil are less likely to leach into groundwater or be available for uptake by organisms.

For trifluoromethylaniline derivatives, soil organic carbon content is a primary driver of sorption. usda.govusda.gov Studies on fluometuron and its metabolite, trifluoromethylaniline (TFMA), demonstrated that sorption is higher in soils with more organic carbon. usda.govusda.gov TFMA, with its unsubstituted amino group, showed the greatest affinity for soil organic matter compared to the parent compound and other metabolites, indicating that the aniline functional group plays a key role in the binding process. usda.govusda.gov This strong sorption reduces the mobility of these compounds in soil. cambridge.org However, TFMA has also been shown to have significant potential for loss through volatilization from soil surfaces. usda.gov

Modeling and Prediction of Environmental Behavior

Given the vast number of chemicals in commerce, it is impractical to test all of them experimentally. Therefore, computational models, particularly Quantitative Structure-Activity Relationships (QSAR), are increasingly used to predict a chemical's environmental fate and effects based on its molecular structure. ecetoc.orgnih.gov

QSAR models establish a mathematical relationship between a chemical's structural or physicochemical properties (descriptors) and a specific endpoint, such as biodegradation rate or soil sorption coefficient. ecetoc.orgnih.gov For predicting the environmental fate of volatile organic compounds, descriptors such as bond order and Fukui indices (which relate to the reactivity of different sites on a molecule) have been successfully used. nih.gov

Developing robust QSAR models for complex processes like biodegradation is challenging. However, expert systems that combine knowledge of established biodegradation pathways with computational analysis can predict the likely metabolites of a chemical under different environmental conditions. ecetoc.org For fluorinated compounds like PFAS, QSAR models are being actively developed and validated to fill data gaps regarding their physicochemical properties and toxicity. rsc.org These predictive tools are essential for prioritizing chemicals for further testing and for conducting risk assessments when experimental data are scarce. whiterose.ac.uk

Risk Assessment Methodologies for Environmental Contaminants

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors on ecosystems. oup.com A common approach, particularly for persistent organic pollutants (POPs), involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). oup.comnih.gov

PEC (Predicted Environmental Concentration): An estimate of the concentration of a substance in various environmental compartments (water, soil, air, sediment). It is calculated based on emission rates, and fate and transport models.

PNEC (Predicted No-Effect Concentration): The concentration below which adverse effects in the ecosystem are not expected to occur. It is typically derived from ecotoxicity test data (e.g., LC50 values for fish or invertebrates) by applying an assessment factor to account for uncertainties.

If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment, which may trigger a need for more in-depth investigation or risk management measures. oup.com This framework is fundamental to chemical regulation systems like REACH in Europe. oup.com For POPs, the risk assessment must also consider their potential for bioaccumulation in food chains, which can lead to secondary poisoning in top predators. oup.comtaylorfrancis.com The assessment of POPs is often complex due to their long-range transport and the difficulty in linking specific effects to low-level, chronic exposures. taylorfrancis.comresearchgate.net

Viii. Toxicological Research and Mechanistic Studies

Investigation of Acute and Chronic Toxicological Mechanisms

The acute toxicity of 4-Ethoxy-3-(trifluoromethyl)aniline has been characterized through various studies. According to safety data sheets, the compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. angenechemical.com

Acute Toxicity Classification of this compound

| Exposure Route | Hazard Classification |

|---|---|

| Oral | Category 4 (Harmful if swallowed) |

| Dermal | Category 4 (Harmful in contact with skin) |

This table is based on GHS classification information. angenechemical.com

Detailed research into the specific cellular and biochemical pathways of toxicity for this compound is limited in publicly available literature. Preliminary studies on its hydrochloride salt suggest it may influence various metabolic processes through interactions with enzymes. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially influencing the compound's interaction with biological membranes and intracellular targets. However, specific studies detailing the downstream effects on cellular signaling, mitochondrial function, or other critical biochemical pathways are not extensively documented.

Ecotoxicological Impact Research

The potential environmental impact of this compound has been an area of concern, leading to preliminary assessments.

Specific data from aquatic toxicity studies for this compound, such as LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%) values for fish, daphnia, or algae, are not available in the reviewed public literature. env.go.jpscispace.comregulations.govepa.goveuropa.eu While general methodologies for assessing the aquatic toxicity of chemicals are well-established, specific test results for this compound have not been published.

Genetic Toxicity and Mutagenicity Assessments

The potential for this compound to cause genetic mutations has been considered in toxicological evaluations. According to a safety data sheet from Angene Chemical, the germ cell mutagenicity of this compound is "Classified based on available data," although the specific data is not provided. angenechemical.com The same source indicates that it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP). angenechemical.com

Comprehensive studies detailing the results of specific mutagenicity assays, such as the Ames test, or other genotoxicity assessments like the micronucleus test for this particular compound, are not currently available in the public domain. niph.go.jpaniara.comnih.govbibliotekanauki.pl Research on other aniline (B41778) derivatives has shown varied results in genotoxicity assays, often dependent on the specific substitution pattern and the metabolic activation system used. pjsir.orgresearchgate.netnih.gov

Structure-Toxicity Relationships for Trifluoromethylated Anilines

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the electron density of the aniline ring and the basicity of the amino group. These electronic effects, in turn, influence the molecule's reactivity, metabolic fate, and interaction with biological targets. The high lipophilicity of the -CF3 group can also enhance the absorption and distribution of the compound in biological systems, potentially leading to increased toxicity.

Influence of Trifluoromethyl Group Position:

The position of the trifluoromethyl group on the aniline ring—ortho, meta, or para—has a profound effect on the molecule's biological activity and toxicity. This is often attributed to a combination of electronic, steric, and conformational effects.

For instance, in the context of anticancer activity, derivatives of 2-(trifluoromethyl)aniline (B126271) (ortho-isomer) have shown superior performance compared to their meta and para counterparts. The ortho-substitution is believed to lower the basicity and increase the acidity of the compound, which may enhance cell death in the acidic tumor microenvironment. In contrast, 3-(trifluoromethyl)aniline (B124266) (meta-isomer) derivatives often exhibit minimal activity, possibly due to steric hindrance and altered electronic activation of the ring. While para-substituted derivatives can be active, they may also exhibit higher cytotoxicity, making them less desirable for therapeutic applications. researchgate.net

A study on the antiplasmodial activity of N-aryl-3-trifluoromethyl pyrazole (B372694) derivatives also highlighted the importance of substituent position. Moving a substituent on the aniline ring from the para to the ortho or meta position could double the potency of the compound. miguelprudencio.com

Interactive Table: Influence of CF3 Position on Biological Activity

| Compound Structure | Isomer Position | Observed Effect on Activity | Potential Rationale | Reference |

| Ortho | Superior anticancer activity | Lower basicity, higher acidity | researchgate.net | |

| Meta | Minimal activity | Steric hindrance, reduced electronic activation | researchgate.net | |

| Para | Active, but potentially higher cytotoxicity | - | researchgate.net |

Note: The table presents generalized trends observed in specific studies and may not be universally applicable to all biological systems.

Role of Other Substituents:

The toxicity of trifluoromethylated anilines is further modulated by the presence of other functional groups on the aromatic ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position relative to the amino and trifluoromethyl groups can lead to significant variations in toxicological outcomes.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have demonstrated that their toxicity to aquatic organisms often correlates with parameters like the 1-octanol/water partition coefficient (log KOW) and the energy of the lowest unoccupied molecular orbital (ELUMO). regulations.gov Generally, the presence of electron-withdrawing substituents tends to increase toxicity.

In a series of 4-anilinoquinazolines, the type of halogen substituent on the aniline moiety was found to be critical for cytotoxicity. For instance, a 3-fluoroanilino derivative exhibited significant cytotoxicity against certain cancer cell lines, while derivatives with fluorine or bromine at the para-position showed diminished activity. mdpi.com

The metabolic activation of anilines is a key mechanism of their toxicity. The N-hydroxylation of the amino group to form a reactive phenylhydroxylamine metabolite is a critical step. nih.gov The susceptibility of the aniline to this metabolic activation can be influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as the trifluoromethyl group, can affect the rate and regioselectivity of metabolic reactions, thereby influencing the formation of toxic metabolites.

Interactive Table: Effect of Substituents on the Toxicity of Anilines

| Substituent Type | General Effect on Toxicity | Underlying Mechanism | Reference |

| Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) | Generally increases toxicity | Increased reactivity, enhanced interaction with biological targets, potential for metabolic activation. | |

| Electron-donating groups (e.g., -CH3, -OCH3) | Generally decreases toxicity | Reduced reactivity, altered metabolic pathways. | |

| Halogens (e.g., -F, -Cl, -Br) | Varies with position and specific halogen | Influences lipophilicity and electronic properties, affecting both pharmacokinetic and pharmacodynamic profiles. | mdpi.com |

Ix. Analytical Methodologies for Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Ethoxy-3-(trifluoromethyl)aniline, providing the necessary resolution to separate it from interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the quantification and identification of this compound, especially in complex environmental samples. This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

In a study on the persistence of various aniline (B41778) derivatives in agricultural soils, GC-MS was employed to monitor the concentration of this compound over time. The methodology involved an initial extraction from the soil matrix, followed by direct injection into the GC-MS system. The instrument is typically equipped with a capillary column, such as a DB-5ms, which is suitable for separating a wide range of semi-volatile organic compounds.

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For this compound, characteristic ions are monitored to confirm its presence and for quantification. The molecular ion and specific fragment ions are chosen based on the compound's mass spectrum.

Table 1: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table represents a typical set of parameters and may be optimized based on the specific instrumentation and sample matrix.

Thin Layer Chromatography (TLC) is a versatile and cost-effective method often used for the qualitative analysis and purification of this compound. It is particularly useful for monitoring the progress of chemical reactions or for preliminary screening of sample extracts before more sophisticated analysis.

For TLC analysis, a silica (B1680970) gel plate is commonly used as the stationary phase. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the compound. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed. The ratio of these solvents is adjusted to achieve optimal separation, which is indicated by the retention factor (Rf) value.

After development, the compound spots are visualized. Since this compound contains a chromophore, it can often be detected under UV light (typically at 254 nm). Staining with a chemical reagent, such as potassium permanganate (B83412) or iodine vapor, can also be used for visualization.

Table 2: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 7:3 v/v ratio) |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Iodine vapor |

| Expected Rf Value | Dependent on the exact mobile phase composition |

The Rf value is a key parameter for identification in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The identification of metabolites and environmental degradation products of this compound is essential for a comprehensive understanding of its biological and environmental impact. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that allow for the determination of elemental compositions of unknown compounds.